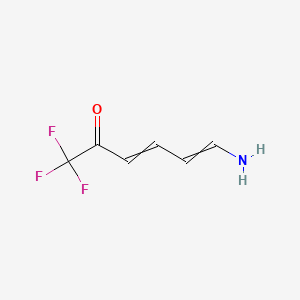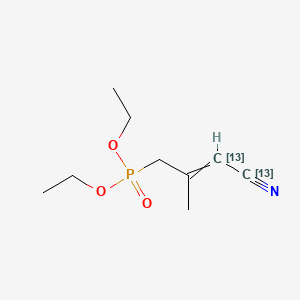
Sodium,3-(1-sulfohex-5-yn-3-yloxy)hex-5-yne-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-3-sulfopropyl ether sodium salt is a chemical compound with the molecular formula C6H11NaO4S and a molar mass of 202.2 g/mol . It is commonly used in the electroplating industry as a brightener and leveling agent for nickel plating . This compound enhances the brightness and leveling of plated surfaces, making it a valuable additive in industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propargyl-3-sulfopropyl ether sodium salt is synthesized through the reaction of 1,3-propanesultone with propargyl alcohol . The specific synthesis steps are as follows:
- To a chilled (5 °C) slurry of sodium hydride (60% in mineral oil, 1.60 g, 40.9 mmol) in dry dimethylformamide (30 mL) is added dropwise a solution of propargyl alcohol (2.4 mL, 40.9 mmol) in dry dimethylformamide (30 mL) over ten minutes.
- 1,3-Propanesultone (5.0 g, 40.9 mmol) is dissolved in dry dimethylformamide (30 mL) and added dropwise over five minutes to the chilled sodium propargylate solution.
- After stirring for ten minutes in the ice bath, the flask is transferred to an oil bath and heated at 60°C for three hours.
- Most of the dimethylformamide is removed by rotary evaporation, and the remaining oil is triturated with 200 mL diethyl ether to yield a white solid, which is collected by vacuum filtration and dried under vacuum to provide Propargyl-3-sulfopropyl ether sodium salt as a white powder (7.4 g, 90% yield) .
Industrial Production Methods: In industrial settings, the production of Propargyl-3-sulfopropyl ether sodium salt involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Propargyl-3-sulfopropyl ether sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The ether and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers and sulfonates.
Applications De Recherche Scientifique
Propargyl-3-sulfopropyl ether sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Propargyl-3-sulfopropyl ether sodium salt involves its interaction with metal ions during the electroplating process. The compound adsorbs onto the metal surface, reducing surface tension and promoting uniform deposition of the metal. This results in a smoother and brighter plated surface . The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in electroplating baths .
Comparaison Avec Des Composés Similaires
Propargyl-3-sulfopropyl ether potassium salt: Similar in structure but contains a potassium ion instead of sodium.
Sodium 3-(prop-2-yn-1-yloxy)propane-1-sulfonate: Another structurally similar compound with comparable properties.
Uniqueness: Propargyl-3-sulfopropyl ether sodium salt is unique due to its specific combination of propargyl and sulfonate groups, which provide distinct electrochemical properties. The sodium ion enhances its solubility and reactivity in aqueous solutions, making it particularly effective in electroplating applications .
Propriétés
Formule moléculaire |
C6H5NaO4S |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
sodium;3-prop-2-ynoxyprop-1-yne-1-sulfonate |
InChI |
InChI=1S/C6H6O4S.Na/c1-2-4-10-5-3-6-11(7,8)9;/h1H,4-5H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
WMWWCXQEKMLCMB-UHFFFAOYSA-M |
SMILES canonique |
C#CCOCC#CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

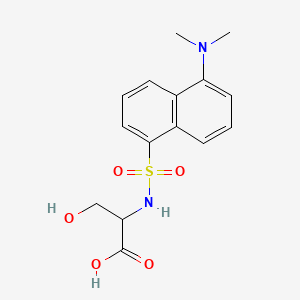
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
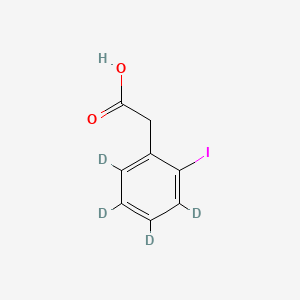
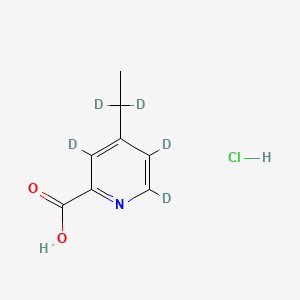
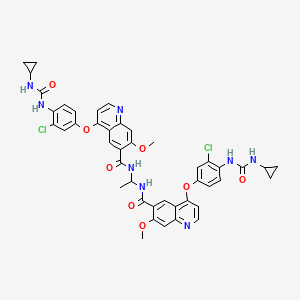
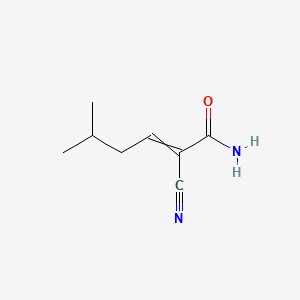
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
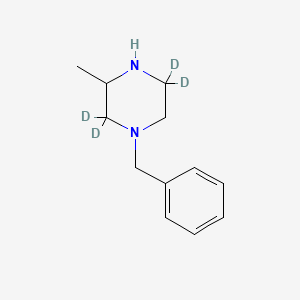
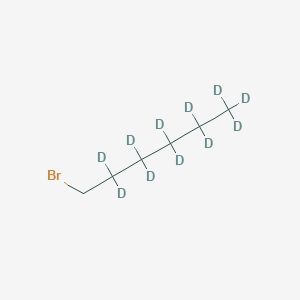
![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
